1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c32-25(31-16-8-12-19-9-4-6-14-23(19)31)18-30-17-22(21-13-5-7-15-24(21)30)27-29-28-26(33-27)20-10-2-1-3-11-20/h1-7,9-11,13-15,17H,8,12,16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXULHKBIHDURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone involves several key steps:
Formation of 3,4-Dihydroquinolin-1(2H)-yl: : The quinoline ring is synthesized using classical methods such as Skraup or Friedländer synthesis.
Synthesis of 5-Phenyl-1,3,4-Oxadiazole: : The oxadiazole ring is often prepared by cyclization reactions involving acyl hydrazides.
Indole Derivative Preparation: : Indoles are typically synthesized through Fischer indole synthesis or Bartoli indole synthesis.
Final Assembly: : The three components are connected through amide coupling reactions using appropriate reagents like EDCI or DCC under controlled conditions.
Industrial Production Methods
For large-scale industrial production, continuous flow chemistry methods might be employed to ensure consistent quality and yield. This process would involve automated systems to handle precise temperature, pressure, and reagent delivery controls, maximizing efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various chemical reactions including:
Oxidation: : This compound can be oxidized under strong conditions to form quinolinone derivatives.
Reduction: : Reduction reactions can lead to the formation of more saturated quinoline and indole rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or hydrogen peroxide.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).
Substitution: : Bromine for electrophilic substitution, Grignard reagents for nucleophilic addition.
Major Products
The major products from these reactions would depend on the reaction type:
Oxidation: : Quinolinone, oxadiazole with altered oxidation states.
Reduction: : More saturated derivatives of the parent compound.
Substitution: : Functionalized quinoline, indole, and oxadiazole derivatives.
Scientific Research Applications
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone has applications across various fields:
Chemistry: : Used in synthetic chemistry as an intermediate for complex molecule synthesis.
Biology: : Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored as a lead compound in drug development due to its interactions with various biological targets.
Industry: : Utilized in the production of specialized dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action for this compound involves multiple molecular targets and pathways:
Binding to Enzymes: : It can inhibit or activate specific enzymes, altering cellular metabolism.
Intercalation with DNA: : May interact with DNA, affecting gene expression.
Signal Transduction Modulation: : Affects signaling pathways, potentially altering cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Impact on Bioactivity: The target compound’s indole-oxadiazole group may confer enhanced anti-inflammatory activity compared to pyrazole () or benzimidazole () derivatives, as oxadiazoles are known to modulate COX-2 and TNF-α pathways .
- Synthetic Feasibility: Compounds with oxadiazole rings (e.g., target compound, ) require chloramine-T-mediated cyclization, whereas pyrazole derivatives () utilize formaldehyde-mediated condensations, affecting scalability .
Functional Analogues with Indole and Oxadiazole Moieties
Table 2: Comparison of Indole-Oxadiazole Derivatives
Key Observations:
- Positional Effects: The target compound’s oxadiazole is directly attached to the indole C3 position, optimizing steric accessibility for target binding compared to naphthyloxy-substituted analogues () .
- Synergistic Moieties: The combination of indole and oxadiazole in the target compound may enhance dual inhibition of inflammatory cytokines (e.g., IL-6, IL-1β) compared to isoquinoline-linked derivatives () .
Research Findings and Implications
- Antimicrobial Potential: highlights that dihydroquinoline derivatives with electron-withdrawing groups (e.g., nitro, oxadiazole) exhibit superior antimicrobial activity. The target compound’s oxadiazole group likely enhances this effect via membrane disruption .
- Anti-inflammatory Edge: Compared to benzimidazole-linked analogues (), the target compound’s indole-oxadiazole moiety may offer stronger COX-2 selectivity, reducing gastrointestinal toxicity .
- Metabolic Stability: Oxadiazole rings resist enzymatic degradation better than pyrazoles (), suggesting improved pharmacokinetics for the target compound .
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.45 g/mol. The structure consists of a dihydroquinoline moiety linked to an oxadiazole and an indole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O |
| Molecular Weight | 396.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole exhibit significant antimicrobial properties. The presence of the oxadiazole ring in the compound enhances its ability to inhibit microbial growth. For instance, one study reported that certain oxadiazole derivatives demonstrated effective activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin in some cases .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies showed that it could induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. For example, a study found that compounds with similar structures exhibited IC50 values ranging from 28.7 to 159.7 µM against different cancer cell lines .
The proposed mechanism for the biological activity of this compound involves the interaction with specific cellular targets. The oxadiazole moiety may disrupt cellular processes by inhibiting enzymes involved in essential metabolic pathways or by interfering with nucleic acid synthesis . Additionally, molecular docking studies suggest favorable binding interactions with targets involved in cancer progression and microbial resistance mechanisms.
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted that derivatives containing the oxadiazole ring showed enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard treatments .
- Cytotoxicity Testing : In research involving L929 fibroblast cells, certain derivatives exhibited significant cytotoxic effects at concentrations above 100 µM, indicating potential for further development as anticancer agents .
- Molecular Docking Studies : Computational analyses revealed that the compound could effectively bind to active sites on target proteins associated with cancer and microbial resistance, suggesting a rational basis for its biological effects .
Table 2: Summary of Biological Activities
Q & A
Q. Critical Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) or DMF | Polar aprotic solvents enhance nucleophilicity and stabilize intermediates. DMF improves oxadiazole cyclization efficiency. | |
| Temperature | 60–80°C | Higher temperatures accelerate cyclization but may degrade sensitive intermediates. | |
| Catalysts | Palladium (e.g., Suzuki coupling) or acid/base catalysts | Pd catalysts enable cross-coupling for aryl-aryl bonds; K₂CO₃ aids deprotonation in acylation. |
Validation : Post-synthesis, structural confirmation requires NMR (¹H/¹³C for functional groups) and HRMS (exact mass verification). Discrepancies in spectral data (e.g., unexpected peaks in NMR) often arise from incomplete purification or side reactions, necessitating column chromatography or recrystallization .
Basic: Which spectroscopic and computational methods are most reliable for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on quinoline (δ 6.8–8.2 ppm), indole (δ 7.1–7.5 ppm), and oxadiazole (no protons).
- ¹³C NMR : Confirms carbonyl groups (δ 165–175 ppm) and aromatic carbons.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolves bond angles and torsional strain in crystalline forms (e.g., quinoline-indole dihedral angles ~15–25°) .
Q. Computational Tools :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity analysis.
- Molecular Dynamics : Simulates solvent interactions to optimize solubility .
Advanced: How can reaction conditions be optimized to mitigate low yields in oxadiazole-indole coupling?
Answer:
Low yields often stem from steric hindrance between the indole C3 position and oxadiazole. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves regioselectivity.
- Protecting Groups : Temporarily block reactive sites (e.g., Boc on indole NH) to prevent side reactions.
- Solvent Screening : Test mixtures like DCM/THF (1:1) to balance polarity and solubility .
Case Study : A 2024 study achieved 78% yield by replacing traditional heating with microwave irradiation (70°C, 150 W) and using Pd(OAc)₂/XPhos as the catalyst system .
Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
Answer:
Discrepancies arise from assay variability or structural analogs. Key steps:
Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.
SAR Analysis : Compare derivatives to isolate active pharmacophores:
| Derivative | Structural Modification | Activity (IC₅₀) | Source |
|---|---|---|---|
| Parent Compound | None | 12 µM (MCF-7) | |
| Analog A | Methoxy substitution on quinoline | 8 µM (MCF-7) | |
| Analog B | Replacement of oxadiazole with thiadiazole | 25 µM (MCF-7) |
Mechanistic Studies : Probe targets (e.g., tubulin inhibition vs. kinase modulation) via Western blot or enzymatic assays .
Advanced: What strategies address solubility challenges in pharmacological testing?
Answer:
Poor solubility (<10 µg/mL in PBS) is common due to high aromaticity. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
